molecular formula C15H14N2O B168988 4,5-Diphenyl-2-imidazolidinone CAS No. 100820-83-5

4,5-Diphenyl-2-imidazolidinone

Cat. No. B168988
M. Wt: 238.28 g/mol
InChI Key: MLAJDFOBMYBISF-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-imidazolidinone belongs to the class of 5-membered ring heterocycles known as imidazolidinones . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . They are structurally related to imidazolidine .


Synthesis Analysis

Imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . An imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Molecular Structure Analysis

The molecular formula of 4,5-Diphenyl-2-imidazolidinone is C15H14N2O . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

The acid-catalyzed cyclocondensation in refluxing acetonitrile of aqueous glyoxal with N-heteroaryl-N’-phenylureas led to the formation of the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones . The aldol reaction of the boron enolate bearing the titled chiral auxiliary proceeded with high face selectivity .


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Diphenyl-2-imidazolidinone is 238.29 . The free-energy barrier (∆G≠) for prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone was determined by dynamic NMR studies to be 81 ± 2 KJ mol-1 .

Scientific Research Applications

Corrosion Inhibition

4,5-Diphenyl-2-imidazolidinone derivatives have been evaluated for their potential as corrosion inhibitors. A study highlighted the use of novel imidazole derivatives, including 4,5-diphenyl-imidazoles, in protecting J55 steel in a CO2-saturated brine solution. The derivatives showed effective corrosion inhibition, with one variant exhibiting an impressive 93% efficiency at a specific concentration. The research demonstrated that these compounds adhere to the surface following the Langmuir adsorption isotherm, enhancing the hydrophobic nature of the steel surface and providing protective properties (Singh et al., 2017).

Structural Analysis in Organocatalysis

In the field of organocatalysis, 4,5-diphenyl-2-imidazolidinone and its derivatives have been instrumental in isolating and analyzing reactive intermediates. Detailed structural analyses were conducted on these intermediates, providing insights into their stereochemical properties and reaction behaviors. This work lays the groundwork for understanding reaction mechanisms in organocatalysis involving five-membered heterocycles (Seebach et al., 2008).

Antiprotozoal Agents

Compounds based on diphenyl-2-iminoimidazolidine, structurally similar to 4,5-diphenyl-2-imidazolidinone, have shown promising activity as antiprotozoal agents. Modifications to the basic structure have led to compounds with improved activity and selectivity against Trypanosoma brucei, indicating potential as leads for in vivo studies and therapeutic development (Martínez et al., 2015).

Antitumor Activity

The antitumor potential of 4,5-diphenyl-2-imidazolidinone derivatives has been explored, with a focus on glioblastoma. Compounds showing potent activities were identified, and their mechanisms of action, including apoptosis induction and cell cycle arrest, were studied. The modulation of oxidative stress parameters by these compounds suggests their potential as lead molecules in the development of new antitumor agents (Campos et al., 2021).

Synthesis and Applications in Organic Chemistry

4,5-Diphenyl-2-imidazolidinone and its derivatives have been synthesized and studied for various applications in organic chemistry, such as in the production of S-substituted derivatives with photochemical properties. Their absorption and fluorescence properties have been characterized, contributing to the field of photochemistry and organic synthesis (Kravchenko et al., 2018).

Safety And Hazards

The safety data sheet for 2-Imidazolidinone, a related compound, suggests that it causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation .

Future Directions

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . They have been well documented by a steadily increasing number of publications and patents . Imidazole derivatives show different biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Therefore, the development of new synthetic strategies and applications for imidazolidinones is a promising area for future research .

properties

IUPAC Name

4,5-diphenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAJDFOBMYBISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297136
Record name 4,5-Diphenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diphenyl-2-imidazolidinone

CAS RN

100820-83-5
Record name 4,5-Diphenyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Greenberg, T Es, OG Backeberg - The Journal of Organic …, 1966 - ACS Publications
3a, 6a-Di (p-bromophenyl) glycoluril (VI) is formed by reaction of urea with either the glycol (II) or the diace-tate (III) since both of these react quantitatively with urea whereas 4, 4'-…
Number of citations: 8 pubs.acs.org
H Greenberg, TVAN Es - The Journal of Organic Chemistry, 1965 - ACS Publications
It has been postulated2 that N-(2-hydroxyethyl)-amidine salts, or closely related structures, are inter-mediates in the formation of 2-oxazolines from N-alkylamidines andsalts of 2-…
Number of citations: 1 pubs.acs.org
W Sankhavasi, M Yamamoto, S Kohmoto… - Bulletin of the Chemical …, 1991 - journal.csj.jp
Its Utility in Highly Enantioselective Aldol Reaction Page 1 April, 1991] S 1997 The Chemical Society of Japan N () TES New Chiral Auxiliary; 4,5-Diphenyl-1-methyl-2-imidazolidinone. …
Number of citations: 49 www.journal.csj.jp
R Neville - The Journal of Organic Chemistry, 1958 - ACS Publications
DISCUSSION The most striking fact about the results re-corded in Table I is that substitution of an alkyl group for a hydrogen of the hydrazine molecule is accompanied by a decrease in …
Number of citations: 31 pubs.acs.org
K Yokoyama, T Ishizuka, T Kunieda - Tetrahedron letters, 1999 - Elsevier
An enantioselective borane-mediated deacylation of C 2 - symmetrical 1,3-diacetyl-2-imidazolidinethiones, catalyzed by oxazaborolidines derived in situ from an aminoalcohol 2 and …
Number of citations: 10 www.sciencedirect.com
AM Alaa, H Matsunaga, T Kunieda - Tetrahedron Letters, 2001 - Elsevier
Sterically congested trans-4,5-di-tert-butyl-2-imidazolidinone (DTBIm) and trans-4,5-di-(1-adamantyl)-2-imidazolidinone (DAIm), which are prepared from the parent 1,3-dihydro-2-…
Number of citations: 15 www.sciencedirect.com
SM Kupchan, HC Wormser… - The Journal of Organic …, 1965 - ACS Publications
This compound was converted to the unstable 2-iodo-4-methoxybenzyl bromide (X) by the use of N-bromosuccinimide (96%). Conversion of the benzyl bromide into 1-(2-iodo-4-…
Number of citations: 10 pubs.acs.org
R Seo, T Ishizuka, AM Alaa, T Kunieda - Tetrahedron Letters, 2001 - Elsevier
(4S,5S)- and (4R,5R)-1-Acyl-4,5-dimethoxy-2-imidazolidinone derivatives, which are readily accessible from simple 1,3-dihydro-2-imidazolone heterocycles, represent good candidates …
Number of citations: 30 www.sciencedirect.com

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